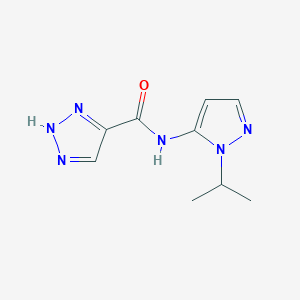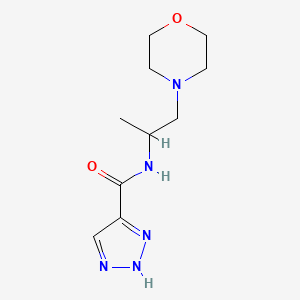![molecular formula C12H15N5 B6642584 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine-based inhibitors. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine involves the inhibition of DHFR. DHFR is an enzyme that is essential for the synthesis of thymidylate, which is a precursor for DNA synthesis. By inhibiting DHFR, 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine can prevent the synthesis of DNA, thereby inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine have been extensively studied. It has been shown to have potent antitumor activity in various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is its ability to selectively inhibit DHFR, which is overexpressed in many cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine. One of the areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the potential of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine in combination with other anticancer agents. Finally, the development of new formulations that can improve the solubility and bioavailability of the compound is also an area of research.
Méthodes De Synthèse
The synthesis of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine involves the reaction of 2,4-diaminopyrimidine with 6-methylpyridine-2-carbaldehyde in the presence of a catalyst. The product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine has been widely studied for its potential use in cancer treatment. It acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of DNA. By inhibiting DHFR, 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine can prevent the proliferation of cancer cells.
Propriétés
IUPAC Name |
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-8-4-3-5-10(15-8)7-14-11-6-9(2)16-12(13)17-11/h3-6H,7H2,1-2H3,(H3,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWHCQZVEVRCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

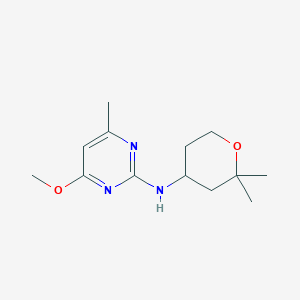
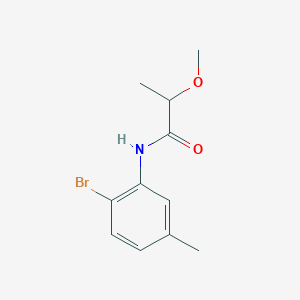

![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
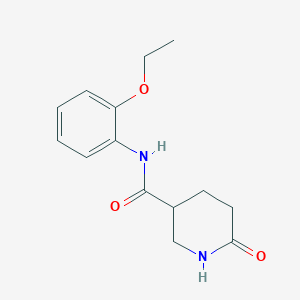
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
